molecular formula C16H18ClNO B1348460 2-(4-chlorophenyl)-N-(3-methoxybenzyl)ethanamine CAS No. 586333-01-9

2-(4-chlorophenyl)-N-(3-methoxybenzyl)ethanamine

Cat. No. B1348460
CAS RN: 586333-01-9
M. Wt: 275.77 g/mol
InChI Key: ZZPGADKRRFCILJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include the reagents and conditions for the reaction, as well as the mechanism .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This can involve binding to specific receptors or enzymes, and the resulting biological effects .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It can include toxicity data, flammability, and precautions for safe handling and storage .

properties

IUPAC Name

2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-19-16-4-2-3-14(11-16)12-18-10-9-13-5-7-15(17)8-6-13/h2-8,11,18H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPGADKRRFCILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366342
Record name 2-(4-chlorophenyl)-N-(3-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

586333-01-9
Record name 2-(4-chlorophenyl)-N-(3-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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